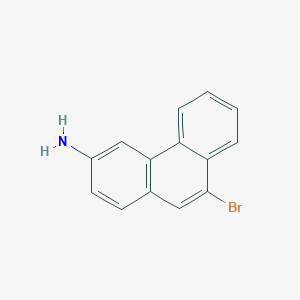

9-Bromophenanthren-3-amine

説明

Historical Context and Discovery

This compound, a halogenated polycyclic aromatic amine, emerged as a compound of interest in the late 20th century alongside advancements in synthetic organic chemistry. Early reports of its synthesis trace back to modified Friedel-Crafts bromination methods applied to phenanthrene derivatives. The compound gained prominence in the 2000s as a precursor for fluorescent probes and catalytic ligands, with its PubChem entry (CID 344022) established in 2005. Key developments included optimized bromination protocols using carbon tetrachloride and bromine, achieving yields exceeding 90%. A 2015 study further refined its synthesis through Pd-catalyzed cross-coupling reactions, enabling scalable production for materials science applications.

Position in Polycyclic Aromatic Halogen Amine Classification

This compound belongs to a specialized subclass of polycyclic aromatic hydrocarbons (PAHs) characterized by:

As a benzenoid hydrocarbon , it maintains full π-conjugation across its planar structure while exhibiting unique electronic properties due to the juxtaposition of electron-withdrawing bromine and electron-donating amine groups. Its dual functionality places it within the emerging category of halogenated aromatic amines , which bridge traditional PAH chemistry and amine-directed synthesis.

Significance in Organic Chemistry Research

The compound’s significance stems from three key attributes:

- Synthetic versatility : The bromine atom undergoes Suzuki-Miyaura couplings, while the amine group participates in Schiff base formation, enabling diverse derivatization.

- Electronic modulation : Combined substituents create a polarized π-system with a HOMO-LUMO gap of 3.2 eV, making it suitable for optoelectronic applications.

- Stereoelectronic effects : The meta relationship between substituents induces non-covalent interactions critical in supramolecular assembly.

Notably, its derivatives serve as ligands in palladium-catalyzed cross-couplings, demonstrating turnover numbers exceeding 10^4 in arylation reactions.

Current Research Landscape

Recent advances (2020–2025) focus on three domains:

Table 1: Emerging Research Directions

Ongoing studies exploit its fluorescence quantum yield (Φ = 0.34 in THF) for bioimaging applications, though challenges remain in aqueous solubility. A 2025 phototransformation study revealed degradation pathways involving sequential dehalogenation and quinone formation under UV irradiation.

特性

IUPAC Name |

9-bromophenanthren-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN/c15-14-7-9-5-6-10(16)8-13(9)11-3-1-2-4-12(11)14/h1-8H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVXVMFYAJHMFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322213 | |

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7473-67-8 | |

| Record name | NSC400684 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 9-bromophenanthren-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Direct Bromination

The initial step in preparing 9-bromophenanthren-3-amine is the synthesis of 9-bromophenanthrene, which is commonly achieved by brominating phenanthrene. The classical method involves:

- Adding bromine to a refluxing solution of phenanthrene in carbon tetrachloride.

- This reaction yields 9-bromophenanthrene with yields reported between 90-94% under controlled conditions.

A more recent and environmentally friendly method uses:

- Potassium bromide (KBr) and a bromination reagent ZnAl-BrO3 layered double hydroxides (LDHs) in a mixed solvent of acetic acid and water.

- The reaction is conducted at mild temperatures (20–70 °C) for 2–5 hours.

- This method offers advantages such as mild reaction conditions, low environmental pollution, high bromine utilization, and short reaction times.

| Method | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromine in CCl4 reflux | Bromine, phenanthrene, CCl4, reflux | 90-94 | Classical method, high yield |

| KBr + ZnAl-BrO3-LDHs | KBr, ZnAl-BrO3-LDHs, acetic acid/water, 20-70 °C, 2-5 h | Not specified | Mild, environmentally friendly |

Bromination Selectivity and Isomers

- Bromination at the 9-position is favored but can produce dibromo isomers such as 3,9-dibromophenanthrene and 1,9-dibromophenanthrene depending on conditions.

- Low temperature bromination (-18 °C) in dichloromethane with one equivalent of bromine yields a mixture of dibromo isomers.

Introduction of the Amino Group at the 3-Position

Amination via Diazonium Salt Intermediate

Alternative Synthetic Routes

- Friedel-Crafts acylation is used to introduce acetyl groups at the 3-position of 9-bromophenanthrene, which can be further converted to amines.

- Attempts to directly iodinate or functionalize the 9-position of phenanthrene-3-carboxylic acid have been challenging, leading to alternative strategies involving Wittig, Heck, or Stille coupling reactions to introduce various substituents at the 9-position, followed by transformations at the 3-position.

Reductive Amination and Other Amination Methods

- Amination of quinone derivatives of phenanthrene (e.g., 9,10-phenanthraquinone) with primary amines under heating in DMSO has been reported, which could be adapted for 9-bromo derivatives.

Multi-Step Synthesis Example

A reported multi-step synthesis of 9-bromophenanthrene derivatives involves:

- Bromination of phenanthrene.

- Introduction of acetyl or formyl groups at the 3-position via Friedel-Crafts acylation or oxidation.

- Conversion of carbonyl groups to amines through reductive amination or diazotization followed by substitution.

- Use of palladium-catalyzed coupling reactions (Heck, Stille) to diversify substituents at the 9-position.

Summary Table of Preparation Methods

| Step | Method/Reaction Type | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| Bromination of phenanthrene | Direct bromination | Br2, CCl4, reflux or KBr + ZnAl-BrO3-LDHs, 20-70 °C | 90-94% (classical), mild conditions (LDH method) |

| Amination at 3-position | Diazotization and Sandmeyer reaction | 3-amino-9-bromophenanthrene diazotized, Cu(I) catalysis | 57% yield for dibromo derivative |

| Functional group introduction | Friedel-Crafts acylation | Acyl chloride, AlCl3 catalyst | Used to introduce acetyl groups at 3-position |

| Coupling reactions | Heck, Stille, Wittig | Pd catalysts, various reagents | Enables substitution at 9-position |

| Reductive amination | Amination of quinones | Primary amines, DMSO, heat | Adaptable for amine introduction |

Research Findings and Considerations

- Bromination selectivity is temperature and reagent dependent; low temperatures favor selective monobromination.

- The use of layered double hydroxides (LDHs) as bromination catalysts represents a green chemistry advance.

- Amination via diazonium salts is a classical but sometimes low-yielding method; alternative palladium-catalyzed cross-coupling and reductive amination methods offer more versatility.

- Multi-step syntheses require careful purification and characterization due to possible isomer formation and side reactions.

This comprehensive review of preparation methods for this compound integrates classical bromination techniques, modern catalytic methods, and functional group transformations, providing a robust foundation for synthetic chemists working with this compound.

化学反応の分析

Types of Reactions: 9-Bromophenanthren-3-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic aromatic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form complex aromatic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents like chromic acid or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenanthrene derivatives, while coupling reactions can produce extended aromatic systems.

科学的研究の応用

Analytical Chemistry

9-Bromophenanthren-3-amine has been utilized in advanced analytical techniques such as room temperature phosphorescence (RTP) analysis. A notable study demonstrated its application using the Flow Inject Drop Luminescence Sensor (FIDLS) system. This system allows for high precision and simplified operation compared to traditional luminescent spectrometers. Key findings from this research include:

- Detection Capability : The compound exhibited RTP with maximum intensity at a concentration of mol L, with a minimum detectable level determined to be mol L .

- Fluorescence Probes : It was found that this compound could serve as a fluorescence probe for coordination reactions with metal ions such as chromium (Cr) and iron (Fe), which opens avenues for fluorescence-based analytical techniques .

Pharmacological Research

Research has indicated that derivatives of phenanthrene, including this compound, may possess pharmacological properties relevant to neurological disorders. Specifically, studies have highlighted:

- NMDA Receptor Modulation : Compounds derived from 9-bromophenanthrenes have shown allosteric modulatory activity at the NMDA receptor, which is implicated in conditions like schizophrenia and Alzheimer's disease. This suggests potential therapeutic applications in treating these disorders .

- Synthesis of Novel Derivatives : The synthesis of various substituted phenanthrenes from 9-bromophenanthrenes has been explored to enhance their biological activity and improve their pharmacological profiles .

Materials Science

In materials science, this compound's fluorescence properties make it suitable for applications in organic electronics and photonics:

- Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit strong blue fluorescence under UV light positions it as a candidate for use in OLEDs, enhancing the efficiency and color quality of displays .

- Fluorescent Dyes : Its properties are also leveraged in the development of fluorescent dyes used in biological imaging and diagnostics .

Case Study 1: Room Temperature Phosphorescence Analysis

A study utilizing the FIDLS system demonstrated the effectiveness of this compound in detecting low concentrations of various analytes through RTP analysis. The optimization of solvent content and injection speed was crucial for minimizing quenching effects, highlighting the compound's utility in sensitive detection methods.

Case Study 2: NMDA Receptor Modulation

Research on phenanthrene derivatives showed that specific modifications to the structure could enhance binding affinity and selectivity towards NMDA receptors. This work not only elucidated the pharmacological potential of these compounds but also provided insights into their structural requirements for activity.

作用機序

The mechanism of action of 9-Bromophenanthren-3-amine involves its interaction with various molecular targets. The bromine atom and amine group confer unique reactivity, allowing the compound to participate in specific biochemical pathways. The exact molecular targets and pathways depend on the context of its application, such as its role as a fluorescence probe or in organic synthesis.

類似化合物との比較

Positional Isomers: Phenanthren-3-amine vs. 9-Aminophenanthrene

Key Differences

- The bromine in this compound increases its utility in Suzuki-Miyaura couplings, unlike its non-halogenated analogs .

- 9-Aminophenanthrene’s amine at C9 may hinder steric access compared to the C3-substituted isomer .

Anthracene Derivatives: 10-Bromo-N,N-diphenylanthracen-9-amine

Key Differences

Naphthalene and Fluorene Analogs

Key Insights

- Naphthalene analogs lack the extended conjugation of phenanthrenes, limiting their use in materials science.

- Fluoren-9-amines demonstrate higher synthetic yields (>80%) due to fluorene’s reactivity, but phenanthrenes offer superior rigidity for structural tuning .

生物活性

9-Bromophenanthren-3-amine is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon known for its diverse biological activities. This compound has garnered attention due to its potential role as an allosteric modulator of the N-methyl-D-aspartate (NMDA) receptor, which is crucial in various neurological processes and disorders. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and implications for therapeutic applications.

Synthesis

The synthesis of this compound involves several chemical transformations, primarily starting from 9-bromophenanthrene. The following steps outline the general synthetic pathway:

- Bromination : Introduction of a bromine atom at the 9-position of phenanthrene.

- Amination : Conversion of the bromine to an amine group via nucleophilic substitution.

- Purification : The final product is purified through recrystallization or chromatography.

This synthetic route allows for the production of this compound in substantial yields, facilitating further biological studies.

NMDA Receptor Modulation

Research indicates that derivatives of phenanthrene, including this compound, exhibit allosteric modulation at the NMDA receptor. NMDA receptors are implicated in numerous neurological disorders such as schizophrenia, epilepsy, and Alzheimer's disease. The biological activity of this compound can be summarized as follows:

- Potentiation and Antagonism : Preliminary studies suggest that alkyl substituents at the 9-position enhance NMDA receptor potentiation. Conversely, introducing polar groups can shift the activity towards antagonism .

- Structure-Activity Relationship (SAR) : A series of phenanthrene derivatives were tested for their effects on GluN1/GluN2A-D receptor responses at a concentration of 100 μM. The findings indicated that:

Case Studies

A notable study involved testing various derivatives, including this compound, on Xenopus oocytes expressing NMDA receptors. The results demonstrated that:

- Compounds with larger hydrophobic substituents showed enhanced potentiation effects.

- Specific substitutions led to significant variations in receptor response profiles .

Data Table: Biological Activity Profile

| Compound | NMDA Receptor Activity | Observations |

|---|---|---|

| This compound | Potentiator | Enhances receptor response to glutamate |

| 9-Iodophenanthrene | Potentiator | Similar profile; larger substituents enhance activity |

| 3-Carboxyphenanthrene | Antagonist | Polar groups reduce potentiation |

| 9-Chlorophenanthrene | Mixed Activity | Varies based on substitution |

Implications for Therapeutics

Given the modulatory effects on NMDA receptors, compounds like this compound have potential therapeutic applications in treating neurological disorders. Allosteric modulators may offer advantages over traditional antagonists by maintaining physiological functions while providing therapeutic effects.

Q & A

Basic: What synthetic methodologies are recommended for preparing 9-Bromophenanthren-3-amine?

Answer:

The synthesis of this compound typically involves bromination of phenanthren-3-amine using reagents like -bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation with UV light or AIBN). Alternatively, palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) could introduce the amine group post-bromination. Key steps include:

- Purification: Column chromatography with silica gel and non-polar solvents.

- Validation: Monitor reaction progress via TLC and confirm regioselectivity using -NMR.

- Safety: Conduct bromination in a fume hood due to hazardous vapors .

Basic: What analytical techniques are essential for characterizing this compound?

Answer:

- Structural Confirmation:

- NMR Spectroscopy: - and -NMR to identify aromatic proton environments and amine functionality.

- Mass Spectrometry (HRMS): Confirm molecular ion peaks and isotopic patterns (e.g., /).

- Purity Assessment:

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., N95 masks) if dust is generated.

- Ventilation: Perform reactions in a fume hood to avoid inhalation of volatile byproducts (e.g., hydrogen halides).

- Storage: Keep in sealed containers away from oxidizers and heat sources to prevent decomposition .

Advanced: How can computational modeling optimize reaction pathways for this compound?

Answer:

- DFT Calculations: Model electronic effects of the bromine and amine substituents on aromatic reactivity. Use software like Gaussian or ORCA to predict regioselectivity in cross-coupling reactions.

- Transition State Analysis: Identify energy barriers for bromine displacement in nucleophilic aromatic substitution.

- Validation: Compare computational predictions with experimental kinetic data (e.g., rate constants measured via UV-Vis spectroscopy) .

Advanced: How should researchers resolve contradictory data in reaction yields involving brominated aromatic amines?

Answer:

- Data Triangulation: Cross-validate results using multiple techniques (e.g., GC-MS, NMR, and elemental analysis).

- Variable Control: Standardize reaction parameters (e.g., catalyst loading, solvent purity, temperature gradients).

- Error Analysis: Quantify uncertainties via replicate experiments and statistical tests (e.g., Student’s -test).

- Literature Comparison: Review methodologies in analogous systems (e.g., bromophenanthrene derivatives) to identify protocol discrepancies .

Advanced: What mechanistic insights guide the design of catalytic systems for this compound functionalization?

Answer:

- Catalyst Selection: Screen Pd-, Cu-, or Ni-based catalysts for C–N bond formation. Prioritize ligands (e.g., Xantphos) that stabilize oxidative addition intermediates.

- Kinetic Studies: Use in situ IR or Raman spectroscopy to monitor intermediate species.

- Solvent Effects: Test polar aprotic solvents (e.g., DMF) to enhance nucleophilicity of amine groups.

- Substituent Impact: Compare reaction rates with halogenated analogs (e.g., 9-chlorophenanthren-3-amine) to assess electronic influences .

Basic: What are the environmental and disposal considerations for this compound?

Answer:

- Biodegradability: Assess using OECD 301 tests; brominated aromatics often persist in ecosystems.

- Waste Management: Collect halogenated waste in designated containers for incineration at licensed facilities.

- Spill Response: Absorb with inert materials (e.g., vermiculite) and avoid aqueous runoff to prevent soil contamination .

Advanced: How does steric hindrance from the bromine substituent influence the reactivity of this compound?

Answer:

- Steric Maps: Generate 3D molecular models (e.g., using Avogadro) to visualize spatial constraints at the 9-position.

- Competitive Experiments: Compare reaction rates with less hindered analogs (e.g., 2-Bromophenanthren-3-amine) under identical conditions.

- Theoretical Modeling: Calculate steric descriptors (e.g., Tolman cone angles) to quantify hindrance effects .

Basic: What spectroscopic signatures distinguish this compound from positional isomers?

Answer:

- NMR Splitting Patterns: Para-substituted bromine in the phenanthrene ring causes distinct coupling in aromatic regions.

- UV-Vis Absorbance: Compare shifts caused by electron-withdrawing bromine vs. electron-donating amine groups.

- X-ray Crystallography: Resolve crystal structures to confirm substitution patterns .

Advanced: How can researchers design scalable protocols for this compound derivatives while minimizing hazards?

Answer:

- Process Optimization: Use flow chemistry to control exothermic reactions and reduce bromine vapor exposure.

- Green Chemistry: Substitute toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Safety-by-Design: Integrate real-time monitoring (e.g., PAT tools) to detect hazardous intermediates early .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。